
1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone
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Overview
Description
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone is a halogenated heterocyclic compound with the molecular formula C15H12ClNO and a molecular weight of 257.71 g/mol . This compound is part of the carbazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
The synthesis of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone typically involves the halogenation of carbazole derivatives. One common method includes the reaction of 9-methylcarbazole with chlorinating agents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position . The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the ethanone derivative .
Chemical Reactions Analysis
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the potential of carbazole derivatives, including 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone, as effective antimicrobial agents. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives with halogen substitutions have shown enhanced efficacy against Gram-positive bacteria and fungi such as Candida albicans and C. glabrata .
Table 1: Antimicrobial Activity of Carbazole Derivatives
Anti-inflammatory and Analgesic Potential
The compound has also been explored for its anti-inflammatory properties. Its structure allows it to interact with biological targets involved in inflammatory pathways, making it a candidate for further development as an analgesic agent . The molecular profile of carbazole derivatives suggests they may fulfill drug-likeness criteria, including good oral bioavailability and low toxicity .
Organic Light Emitting Diodes (OLEDs)
Carbazole derivatives are being investigated for their applications in organic electronics, particularly in OLEDs. The unique electronic properties of carbazole compounds enable them to serve as hole transport materials. Their incorporation into device architectures has shown promise in enhancing the efficiency and stability of OLEDs .
Table 2: Properties of Carbazole Derivatives in OLEDs
Photodegradation Studies
Research has also focused on the environmental impact of carbazole derivatives, particularly their photodegradation under UV light. The ability of these compounds to degrade into less harmful substances under environmental conditions is crucial for assessing their ecological safety .
Table 3: Photodegradation Rates of Carbazole Derivatives
Case Study 1: Antibacterial Efficacy
In a study conducted by Tansirichaiya et al., various carbazole derivatives were synthesized and evaluated for their antibacterial activity against several strains of bacteria. The findings indicated that compounds with specific substitutions at the C-6 position exhibited pronounced antimicrobial activities, suggesting a structure–activity relationship that warrants further exploration .
Case Study 2: OLED Performance
Another study explored the use of carbazole derivatives in OLED applications. The results demonstrated that devices incorporating these materials showed improved performance metrics compared to traditional materials, highlighting their potential in next-generation electronic applications .
Mechanism of Action
The mechanism of action of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate digestion . This inhibition can lead to reduced blood glucose levels, making it a potential candidate for antidiabetic drugs.
Comparison with Similar Compounds
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone can be compared with other carbazole derivatives such as:
9-Methyl-9H-carbazole-2-carbaldehyde: This compound differs in the position of the functional group and lacks the chlorine atom, affecting its reactivity and applications.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: This derivative has an ethyl group instead of a methyl group and an amine functional group, leading to different biological activities.
(RS)-1-(6-chloro-9H-carbazol-2-yl)-1-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]ethane: This compound contains additional heterocyclic rings, enhancing its pharmacological properties.
Biological Activity
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone is a carbazole derivative that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes a chloro substituent on the carbazole ring, enhancing its reactivity and biological properties.
- Molecular Formula : C15H12ClNO
- Molecular Weight : 257.71 g/mol
- CAS Number : 33107-73-2
The biological activity of this compound is attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism, indicating potential applications in metabolic disorders. Additionally, studies suggest that carbazole derivatives can enhance membrane permeability, making them effective against persistent infections by disrupting bacterial cell membranes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 - 2 µg/mL |
Candida albicans | Moderate activity |
Pseudomonas aeruginosa | Strong anti-biofilm activity |
These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that certain carbazole derivatives exhibit cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HaCaT (skin cancer). The cytotoxic effects were found to be dose-dependent, with significant reductions in cell viability at higher concentrations (≥100 µg/mL) after 48 hours of treatment .
Case Studies
Several studies have explored the biological activities of carbazole derivatives, including this compound:
- Antimicrobial Evaluation : A study synthesized various carbazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds similar to this compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential role as an anticancer agent. The study highlighted the need for further exploration into its mechanisms of action and therapeutic applications .
Properties
IUPAC Name |
1-(6-chloro-9-methylcarbazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-9(18)10-3-5-14-12(7-10)13-8-11(16)4-6-15(13)17(14)2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILJOPWVEVEOOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385726 |
Source
|
Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33107-73-2 |
Source
|
Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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